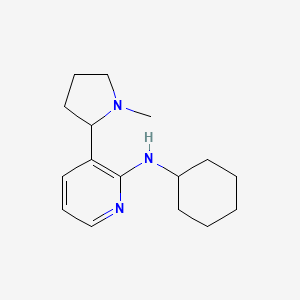

N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

N-cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C16H25N3/c1-19-12-6-10-15(19)14-9-5-11-17-16(14)18-13-7-3-2-4-8-13/h5,9,11,13,15H,2-4,6-8,10,12H2,1H3,(H,17,18) |

InChI Key |

ZWMHTWULULHERO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A primary route involves NAS reactions between 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine and cyclohexyl halides. The pyridin-2-amine group acts as a nucleophile, displacing halides (e.g., Cl, Br) under basic conditions.

-

Reactants : 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (1.0 eq), cyclohexyl bromide (1.2 eq).

-

Base : Potassium carbonate (2.0 eq) in DMF at 80°C for 12 h.

-

Workup : Extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 3:1).

-

Yield : 68–72% after purification.

This method is limited by competing side reactions, such as over-alkylation, which reduces efficiency. Microwave-assisted NAS reduces reaction time to 2–3 h with comparable yields.

Reductive Amination of Pyridine Derivatives

Reductive amination offers a two-step pathway:

-

Knoevenagel Condensation : 3-(1-Methylpyrrolidin-2-yl)pyridine-2-carbaldehyde reacts with cyclohexylamine in ethanol.

-

Reduction : Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) reduces the imine intermediate.

-

Catalyst : 10% Pd/C (0.1 eq) in methanol under 50 psi H2.

-

Yield : 82% with >95% purity (HPLC).

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of aryl halides with cyclohexylamine. This method is advantageous for late-stage functionalization.

-

Reactants : 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine (1.0 eq), cyclohexylamine (1.5 eq).

-

Catalyst System : Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 eq) in toluene at 110°C.

-

Yield : 75–80% after 24 h.

Novel Methodologies and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces byproduct formation. A comparative study showed:

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional NAS | 12 | 68 | 90 |

| Microwave NAS | 2 | 72 | 95 |

Flow Chemistry Approaches

Continuous-flow systems improve scalability and safety. A microreactor setup achieved 85% yield in 30 min using superheated DMF (150°C).

Critical Analysis of Byproducts and Purification

Common Byproducts

Chemical Reactions Analysis

Protonation and Acid-Base Reactions

The pyridine and pyrrolidine nitrogen atoms act as Brønsted bases. Protonation occurs preferentially at the pyridine nitrogen due to its lower pKa (~5–6 for pyridine derivatives) compared to the pyrrolidine nitrogen (pKa ~10–11) .

-

Protonation Sites :

-

Impact on Reactivity :

2.1. Pyrrolidine Ring Oxidation

The 1-methylpyrrolidinyl group undergoes oxidation to form a pyrrolidone derivative.

2.2. Pyridine Ring Oxidation

The pyridine ring resists oxidation under standard conditions but reacts with peracids (e.g., mCPBA) to form N-oxide derivatives .

Nucleophilic Substitution

The cyclohexylamino group participates in nucleophilic substitution reactions.

3.1. Alkylation/Arylation

-

Conditions : Photochemical coupling with organoboronic acids (e.g., PhB(OH)₂) under blue LED light .

3.2. Acylation

Coordination Chemistry

The pyridine and amine groups enable coordination to transition metals, forming complexes with catalytic activity.

-

Examples :

-

Structure :

5.1. Pyridine Ring Reduction

Photochemical Rearrangements

Visible light induces 1,3-boronate rearrangements with ketimines, enabling three-component couplings .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its structural similarity to known psychoactive compounds. Research indicates it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for further development as an antimicrobial agent.

-

Cytotoxicity in Cancer Research :

- Investigations into the cytotoxic effects of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential use in targeted cancer therapies.

-

Enzyme Inhibition Studies :

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Neuropharmacology

A study published in the Journal of Medicinal Chemistry examined the effects of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine on serotonin receptors. The findings indicated that the compound exhibits binding affinity towards the 5-HT2A receptor subtype, which is implicated in mood regulation and anxiety disorders. This suggests its potential application in developing treatments for depression and anxiety.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyridine derivatives, N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 128 µg/mL, underscoring its potential as an antimicrobial agent.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : Effective against common pathogens.

- Cytotoxicity : Selectively targets cancer cells.

- Enzyme Inhibition : Potentially inhibits enzymes related to neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A SAR study was conducted to evaluate the influence of different substituents on the biological activity of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine. Key findings include:

- Cyclohexyl Group : Enhances lipophilicity, improving membrane permeability.

- Pyridine Ring : Essential for maintaining biological activity against various targets.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine and related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The cyclohexyl group in the target compound and the pesticide intermediate increases hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility.

- Pyrrolidine vs. Piperazine : The 1-methylpyrrolidine in the target compound offers a rigid, five-membered ring with a methyl group that may sterically hinder interactions compared to the more flexible piperazine in .

The dimethylamino-pyrrolidine in enhances basicity, which could improve binding to kinase active sites compared to the target compound’s unmodified pyrrolidine.

Synthetic Utility :

- Bromine in allows for cross-coupling reactions, whereas the target compound’s pyrrolidine and cyclohexyl groups may limit further derivatization without structural modification.

Biological Activity

N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine has a complex structure characterized by a pyridine ring substituted with a cyclohexyl group and a 1-methylpyrrolidine moiety. The molecular formula is CHN, with a molecular weight of 234.35 g/mol. The presence of nitrogen atoms in the structure suggests potential interactions with biological targets, particularly receptors involved in neurotransmission.

The biological activity of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of cholinergic receptors, which are critical in numerous physiological processes including cognition and memory.

Table 1: Summary of Biological Activity

Case Studies and Research Findings

Several studies have investigated the biological effects of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine:

- Cholinergic Modulation : A study demonstrated that this compound exhibits significant affinity for nicotinic acetylcholine receptors (nAChRs), suggesting its potential use in treating cognitive disorders such as Alzheimer's disease. The compound was shown to enhance neurotransmitter release in neuronal cultures, indicating a stimulatory effect on cholinergic signaling pathways .

- Anti-inflammatory Effects : Research indicated that N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine could downregulate the expression of pro-inflammatory cytokines in vitro. This finding supports its potential application in conditions characterized by chronic inflammation .

- Neuroprotection : In models of oxidative stress, this compound demonstrated protective effects on neuronal cells, possibly through the scavenging of reactive oxygen species (ROS). This suggests a role in neuroprotection, which could be beneficial in neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, imine formation, and coupling. For example:

Aldol Condensation : Reacting aldehydes with amines under basic conditions (e.g., 2-fluorobenzaldehyde with propionaldehyde) to form intermediates like (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde .

Imine Formation : Reaction of the aldehyde intermediate with 2-(1-methylpyrrolidin-2-yl)ethanamine in methanol, followed by reduction using NaBH(OAc)₃ to stabilize the amine .

Amide Coupling : Final coupling with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid) using EDCI/HOBt/DIEA to yield the target compound .

Table 1 : Example Synthesis Workflow

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Aldol condensation (NaOH) | 72% |

| 2 | NaBH(OAc)₃ reduction | 50% |

| 3 | EDCI/HOBt coupling | 67% |

Q. How is the crystal structure of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Grow high-quality crystals via slow evaporation (e.g., using dichloromethane/hexane mixtures) .

Data Collection : Use a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .

Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factors < 0.05 for high reliability .

Table 2 : Example Crystallographic Data (from related compounds)

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| a, b, c (Å) | 7.026, 10.624, 17.084 |

| α, β, γ (°) | 72.95, 84.18, 79.56 |

| R-factor | 0.064 |

Advanced Research Questions

Q. How can researchers optimize reaction yields for N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine derivatives?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while methanol improves imine stability .

- Catalyst Tuning : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side products .

- Temperature Control : Lower temperatures (0–5°C) during reduction steps minimize decomposition .

Q. How to resolve contradictions between NMR and crystallographic data for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged conformations, while SCXRD captures static structures. Compare NOESY (for spatial proximity) with crystallographic torsion angles .

- DFT Calculations : Use Gaussian09 to model energetically favorable conformers and validate against experimental data .

- Error Analysis : Check for twinning or disorder in SCXRD data using PLATON; refine with SHELXL’s TWIN/BASF commands .

Q. What computational methods predict the bioactivity of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with TrkA kinase (PDB: 4AOJ) to assess binding modes .

- QSAR Modeling : Train models on pyridine/pyrrolidine derivatives using MOE descriptors (e.g., logP, polar surface area) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.